molecular formula C12H18F2O2Si B14185036 (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane CAS No. 918446-92-1

(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane

Cat. No.: B14185036
CAS No.: 918446-92-1
M. Wt: 260.35 g/mol
InChI Key: MDKVSRLUAFPADP-UHFFFAOYSA-N
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Description

(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is an organosilicon compound characterized by the presence of a butan-2-yl group, a 3,4-dimethoxyphenyl group, and two fluorine atoms attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane typically involves the reaction of a suitable organosilicon precursor with a 3,4-dimethoxyphenyl derivative. One common method is the hydrosilylation reaction, where a hydrosilane reacts with an alkene or alkyne in the presence of a catalyst, such as platinum or rhodium complexes. The reaction conditions often include an inert atmosphere, moderate temperatures, and anhydrous solvents to prevent hydrolysis of the silicon-fluorine bonds.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically involving the silicon atom. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reduction reactions may target the phenyl ring or the silicon-fluorine bonds. Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: The fluorine atoms in this compound can be substituted with other nucleophiles, such as alkoxides or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids; typically performed in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.

    Substitution: Alkoxides, amines; reactions may require the presence of a base and are often conducted at elevated temperatures.

Major Products Formed:

    Oxidation: Silanols or siloxanes, depending on the extent of oxidation.

    Reduction: Silanes or partially reduced phenyl derivatives.

    Substitution: New organosilicon compounds with different functional groups replacing the fluorine atoms.

Scientific Research Applications

(Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds. It can also serve as a reagent in cross-coupling reactions and other organic transformations.

    Biology: Potential applications in the development of silicon-based bioactive molecules. Its unique structure may allow for interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in the design of novel pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as silicon-based polymers and coatings, due to its ability to form stable silicon-carbon bonds.

Mechanism of Action

The mechanism of action of (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane depends on its specific application. In chemical reactions, the silicon atom can act as a nucleophile or electrophile, facilitating various transformations. In biological systems, the compound may interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

    (Butan-2-yl)(3,4-dimethoxyphenyl)chlorosilane: Similar structure but with chlorine atoms instead of fluorine. It may exhibit different reactivity and stability.

    (Butan-2-yl)(3,4-dimethoxyphenyl)trimethylsilane: Contains trimethylsilyl groups instead of difluorosilane. This compound may have different physical and chemical properties.

    (Butan-2-yl)(3,4-dimethoxyphenyl)dimethylsilane: Similar to the trimethylsilane derivative but with two methyl groups. It may show variations in reactivity and applications.

Uniqueness: (Butan-2-yl)(3,4-dimethoxyphenyl)difluorosilane is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and stability. Fluorine atoms can enhance the compound’s resistance to hydrolysis and oxidation, making it suitable for applications where stability is crucial.

Properties

CAS No.

918446-92-1

Molecular Formula

C12H18F2O2Si

Molecular Weight

260.35 g/mol

IUPAC Name

butan-2-yl-(3,4-dimethoxyphenyl)-difluorosilane

InChI

InChI=1S/C12H18F2O2Si/c1-5-9(2)17(13,14)10-6-7-11(15-3)12(8-10)16-4/h6-9H,5H2,1-4H3

InChI Key

MDKVSRLUAFPADP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)[Si](C1=CC(=C(C=C1)OC)OC)(F)F

Origin of Product

United States

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